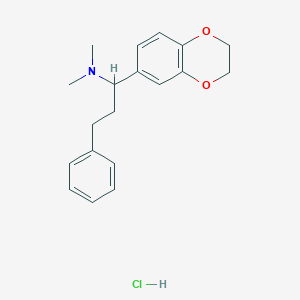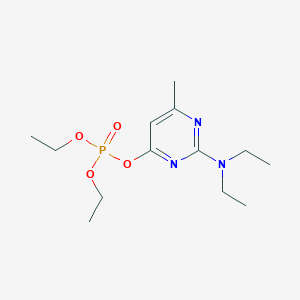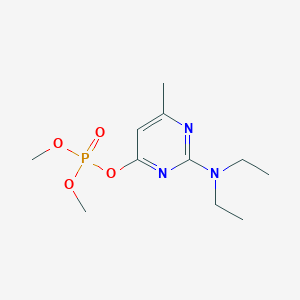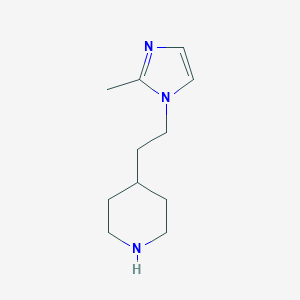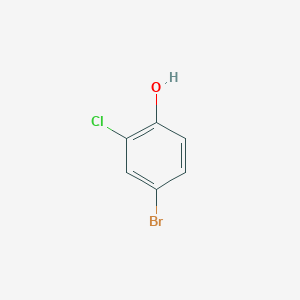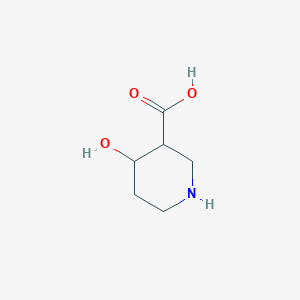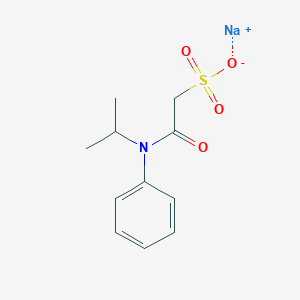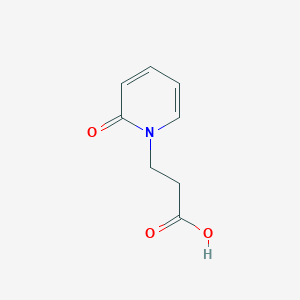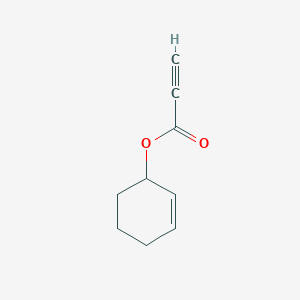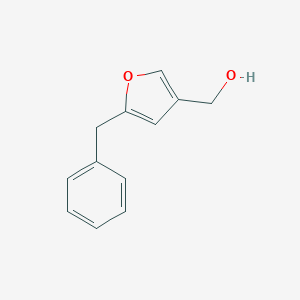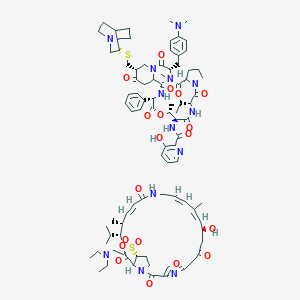
Quinupristine et dalfopristine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quinupristin and dalfopristin are antibiotics belonging to the streptogramin class. They are used in combination to treat serious infections, particularly those caused by bacteria resistant to other antibiotics. This combination is effective against a range of Gram-positive bacteria, including vancomycin-resistant Enterococcus faecium and methicillin-resistant Staphylococcus aureus .
Applications De Recherche Scientifique
Quinupristin and dalfopristin have a wide range of scientific research applications:
Chemistry: Used as model compounds to study the synthesis and modification of streptogramin antibiotics.
Biology: Employed in research on bacterial protein synthesis and resistance mechanisms.
Medicine: Used to treat serious infections caused by multi-drug-resistant Gram-positive bacteria.
Industry: Utilized in the development of new antibiotics and in the study of antibiotic resistance.
Mécanisme D'action
Target of Action
Quinupristin and dalfopristin, both streptogramin antibiotics, primarily target the bacterial ribosome . The bacterial ribosome is responsible for protein synthesis, a vital process for bacterial growth and multiplication .
Mode of Action
Quinupristin and dalfopristin inhibit protein synthesis in a synergistic manner . Dalfopristin binds to the 23S portion of the 50S ribosomal subunit, changing its conformation and enhancing the binding of quinupristin by a factor of about 100 . This binding inhibits peptidyl transfer, an essential step in protein synthesis . Quinupristin binds to a nearby site on the 50S ribosomal subunit, preventing elongation of the polypeptide and causing incomplete chains to be released .
Biochemical Pathways
The primary biochemical pathway affected by quinupristin and dalfopristin is the protein synthesis pathway . By inhibiting this pathway, these antibiotics prevent bacteria from producing the proteins they need to grow and multiply .
Pharmacokinetics
Quinupristin and dalfopristin are administered intravenously, usually at a dose of 7.5 mg/kg every 8-12 hours . They exhibit steady-state volumes of distribution of 0.46-0.54 and 0.24-0.30 L/kg, respectively . Quinupristin exhibits higher protein binding (55-78%) than dalfopristin (11-26%), though both distribute well into tissues . Both are extensively metabolised via nonenzymatic reactions . Quinupristin and dalfopristin are excreted primarily in the faeces (75-77%), with lesser renal excretion (15-19%) . The elimination half-lives of quinupristin and dalfopristin are similar, and are 0.7-1.3 hours after single doses .
Result of Action
The result of the action of quinupristin and dalfopristin is the inhibition of bacterial protein synthesis . While each of the two is only a bacteriostatic agent, the combination shows bactericidal activity .
Action Environment
The action of quinupristin and dalfopristin can be influenced by environmental factors such as the presence of other medications. For instance, quinupristin and dalfopristin inhibit the cytochrome P450 3A4 isoenzyme system, which can enhance the effects of certain medications . Therefore, careful monitoring is suggested for patients receiving drugs that are substrates of cytochrome P450 3A4 .
Analyse Biochimique
Biochemical Properties
Quinupristin and dalfopristin function as protein synthesis inhibitors. Dalfopristin binds to the 23S portion of the 50S ribosomal subunit, altering its conformation and enhancing the binding of quinupristin by a factor of about 100 . Quinupristin then binds to a nearby site on the 50S ribosomal subunit, preventing elongation of the polypeptide chain and causing incomplete chains to be released . This synergistic action results in bactericidal activity, although each compound alone is only bacteriostatic .
Cellular Effects
Quinupristin and dalfopristin inhibit bacterial protein synthesis, leading to cell death or stasis. They are effective against a variety of gram-positive bacteria, including staphylococci and streptococci . The combination is particularly potent against vancomycin-resistant Enterococcus faecium . The inhibition of protein synthesis disrupts essential cellular processes, leading to the accumulation of incomplete polypeptides and ultimately bacterial cell death .
Molecular Mechanism
At the molecular level, quinupristin and dalfopristin bind to different sites on the 50S ribosomal subunit. Dalfopristin binds first, altering the ribosome’s conformation and enhancing quinupristin binding . Quinupristin then binds and inhibits the elongation of the polypeptide chain by preventing the addition of new amino acids . This dual binding mechanism effectively halts protein synthesis, leading to bacterial cell death .
Temporal Effects in Laboratory Settings
In laboratory settings, quinupristin and dalfopristin demonstrate a rapid onset of action, with significant antibacterial effects observed within hours of administration . The combination is stable under typical laboratory conditions, with a half-life of approximately 0.7 to 0.8 hours for quinupristin and 0.7 to 0.9 hours for dalfopristin . Long-term studies have shown that repeated administration can lead to increased plasma concentrations and enhanced antibacterial activity .
Dosage Effects in Animal Models
In animal models, the efficacy of quinupristin and dalfopristin varies with dosage. Higher doses result in increased antibacterial activity but also a higher incidence of adverse effects, such as myalgias and hyperbilirubinemia . Studies have shown that the combination is as effective as vancomycin against methicillin-resistant Staphylococcus aureus and as effective as high doses of amoxicillin against penicillin-resistant Streptococcus pneumoniae .
Metabolic Pathways
Quinupristin and dalfopristin are extensively metabolized via nonenzymatic reactions. Quinupristin is conjugated to form two active compounds, a cysteine moiety and a glutathione moiety, while dalfopristin is hydrolyzed to the active metabolite pristinamycin IIA . These metabolites retain antibacterial activity similar to the parent compounds . The combination is primarily excreted in the feces, with lesser amounts excreted renally .
Transport and Distribution
Quinupristin and dalfopristin exhibit steady-state volumes of distribution of 0.46 to 0.54 L/kg and 0.24 to 0.30 L/kg, respectively . Quinupristin has higher protein binding (55 to 78%) compared to dalfopristin (11 to 26%), but both distribute well into tissues . High concentrations have been reported in the kidney, liver, spleen, salivary glands, and white blood cells .
Subcellular Localization
Quinupristin and dalfopristin are localized primarily in the bacterial ribosome, where they exert their inhibitory effects on protein synthesis . The binding of dalfopristin to the 23S portion of the 50S ribosomal subunit and the subsequent binding of quinupristin to a nearby site ensure that the antibiotics are effectively targeted to their site of action .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Quinupristin and dalfopristin are semisynthetic derivatives of pristinamycin. Quinupristin is derived from pristinamycin IA, while dalfopristin is derived from pristinamycin IIA . The synthesis involves multiple steps, including the modification of the pristinamycin core structure to enhance its antibacterial properties.
Industrial Production Methods: The industrial production of quinupristin and dalfopristin involves fermentation processes using Streptomyces pristinaespiralis, followed by chemical modifications to obtain the desired semisynthetic derivatives. The compounds are then purified and formulated for intravenous administration .
Analyse Des Réactions Chimiques
Types of Reactions: Quinupristin and dalfopristin undergo various chemical reactions, including:
Oxidation: Both compounds can be oxidized under specific conditions, leading to the formation of inactive metabolites.
Reduction: Reduction reactions are less common but can occur under certain conditions.
Substitution: Substitution reactions can modify the functional groups on the pristinamycin core, altering the antibacterial activity.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products Formed: The major products formed from these reactions are typically inactive metabolites that are excreted from the body .
Comparaison Avec Des Composés Similaires
Pristinamycin: The parent compound from which quinupristin and dalfopristin are derived.
Linezolid: Another antibiotic used to treat Gram-positive bacterial infections, including those resistant to other antibiotics.
Daptomycin: A lipopeptide antibiotic with activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus and vancomycin-resistant Enterococcus faecium.
Uniqueness: Quinupristin and dalfopristin are unique due to their synergistic mechanism of action, which enhances their bactericidal activity. This combination is particularly effective against multi-drug-resistant Gram-positive bacteria, making it a valuable option for treating serious infections .
Propriétés
IUPAC Name |
N-[(3S,6S,12R,15S,16R,19S,25R)-25-[[(3S)-1-azabicyclo[2.2.2]octan-3-yl]sulfanylmethyl]-3-[[4-(dimethylamino)phenyl]methyl]-12-ethyl-4,16-dimethyl-2,5,11,14,18,21,24-heptaoxo-19-phenyl-17-oxa-1,4,10,13,20-pentazatricyclo[20.4.0.06,10]hexacosan-15-yl]-3-hydroxypyridine-2-carboxamide;(6R,7S,10R,11R,12Z,17Z,19Z,21S)-6-[2-(diethylamino)ethylsulfonyl]-21-hydroxy-11,19-dimethyl-10-propan-2-yl-9,26-dioxa-3,15,28-triazatricyclo[23.2.1.03,7]octacosa-1(27),12,17,19,25(28)-pentaene-2,8,14,23-tetrone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H67N9O10S.C34H50N4O9S/c1-6-37-50(68)61-23-11-14-38(61)51(69)59(5)40(26-32-16-18-36(19-17-32)58(3)4)52(70)62-28-35(30-73-43-29-60-24-20-33(43)21-25-60)42(64)27-39(62)47(65)57-45(34-12-8-7-9-13-34)53(71)72-31(2)44(48(66)55-37)56-49(67)46-41(63)15-10-22-54-46;1-7-37(8-2)16-17-48(44,45)28-13-15-38-31(28)34(43)47-32(22(3)4)24(6)11-12-29(41)35-14-9-10-23(5)18-25(39)19-26(40)20-30-36-27(21-46-30)33(38)42/h7-10,12-13,15-19,22,31,33,35,37-40,43-45,63H,6,11,14,20-21,23-30H2,1-5H3,(H,55,66)(H,56,67)(H,57,65);9-12,18,21-22,24-25,28,31-32,39H,7-8,13-17,19-20H2,1-6H3,(H,35,41)/b;10-9-,12-11-,23-18-/t31-,35+,37-,38+,39?,40+,43-,44+,45+;24-,25-,28-,31-,32-/m11/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPKJUHVNTMYXOD-CEHYXHNTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=O)N2CCCC2C(=O)N(C(C(=O)N3CC(C(=O)CC3C(=O)NC(C(=O)OC(C(C(=O)N1)NC(=O)C4=C(C=CC=N4)O)C)C5=CC=CC=C5)CSC6CN7CCC6CC7)CC8=CC=C(C=C8)N(C)C)C.CCN(CC)CCS(=O)(=O)C1CCN2C1C(=O)OC(C(C=CC(=O)NCC=CC(=CC(CC(=O)CC3=NC(=CO3)C2=O)O)C)C)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1C(=O)N2CCC[C@H]2C(=O)N([C@H](C(=O)N3C[C@H](C(=O)CC3C(=O)N[C@H](C(=O)O[C@@H]([C@@H](C(=O)N1)NC(=O)C4=C(C=CC=N4)O)C)C5=CC=CC=C5)CS[C@@H]6CN7CCC6CC7)CC8=CC=C(C=C8)N(C)C)C.CCN(CC)CCS(=O)(=O)[C@@H]1CCN2[C@H]1C(=O)O[C@@H]([C@@H](/C=C\C(=O)NC/C=C\C(=C/[C@H](CC(=O)CC3=NC(=CO3)C2=O)O)\C)C)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C87H117N13O19S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1713.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
